Antiflammin P1

Description

Properties

CAS No. |

118850-71-8 |

|---|---|

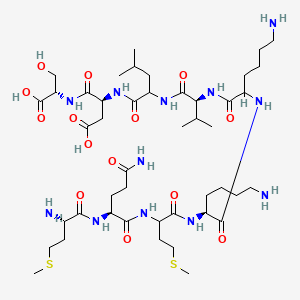

Molecular Formula |

C45H82N12O14S2 |

Molecular Weight |

1079.3 g/mol |

IUPAC Name |

(3S)-3-[[2-[[(2S)-2-[[6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-amino-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-4-methylsulfanylbutanoyl]amino]hexanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-4-[[(1S)-1-carboxy-2-hydroxyethyl]amino]-4-oxobutanoic acid |

InChI |

InChI=1S/C45H82N12O14S2/c1-24(2)21-31(42(67)54-32(22-35(60)61)43(68)56-33(23-58)45(70)71)55-44(69)36(25(3)4)57-41(66)28(12-8-10-18-47)52-38(63)27(11-7-9-17-46)51-40(65)30(16-20-73-6)53-39(64)29(13-14-34(49)59)50-37(62)26(48)15-19-72-5/h24-33,36,58H,7-23,46-48H2,1-6H3,(H2,49,59)(H,50,62)(H,51,65)(H,52,63)(H,53,64)(H,54,67)(H,55,69)(H,56,68)(H,57,66)(H,60,61)(H,70,71)/t26-,27-,28?,29-,30?,31?,32-,33-,36-/m0/s1 |

InChI Key |

XVZUZGWPOCVGGZ-VYAJKLLMSA-N |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCSC)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCSC)N |

Canonical SMILES |

CC(C)CC(C(=O)NC(CC(=O)O)C(=O)NC(CO)C(=O)O)NC(=O)C(C(C)C)NC(=O)C(CCCCN)NC(=O)C(CCCCN)NC(=O)C(CCSC)NC(=O)C(CCC(=O)N)NC(=O)C(CCSC)N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

sequence |

MQMKKVLDS |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

antiflamin 1 antiflammin 1 antiflammin P1 Met-Gln-Met-Lys-Lys-Val-Leu-Asp-Ser methionyl-glutaminyl-methionyl-lysyl-lysyl-valyl-leucyl-aspartyl-serine MQMKKVLDS |

Origin of Product |

United States |

Mechanisms of Anti Inflammatory Action of Anti Inflammatory Peptide 1

Regulation of Key Inflammatory Signaling Pathways by Anti-inflammatory Peptide 1

Anti-inflammatory Peptide 1 influences several pivotal signaling cascades that are central to the initiation and propagation of inflammation.

A primary mechanism by which Anti-inflammatory Peptide 1 exerts its anti-inflammatory effects is through the potent inhibition of Phospholipase A2 (PLA2). nih.gov PLA2 enzymes are critical in the inflammatory process as they catalyze the hydrolysis of phospholipids, leading to the release of arachidonic acid, a precursor for various pro-inflammatory mediators such as prostaglandins (B1171923) and leukotrienes. By inhibiting PLA2 activity, Anti-inflammatory Peptide 1 effectively reduces the production of these key inflammatory molecules. oup.com

Research has demonstrated that Anti-inflammatory Peptide 1 can significantly reduce the levels of key pro-inflammatory cytokines. In a murine model of bleomycin-induced lung injury, administration of this peptide led to a notable decrease in the levels of Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β) in lung homogenates. nih.gov These cytokines are central to the inflammatory cascade, and their suppression is a key aspect of the peptide's anti-inflammatory action.

Impact on Immune Cell Function and Trafficking

Anti-inflammatory Peptide 1 has been shown to modulate the function and movement of immune cells, which are critical components of the inflammatory response. The peptide can inhibit neutrophil migration and adhesion to endothelial cells. youtube.com This is achieved by attenuating the activation-induced upregulation of CD11/CD18 expression on leukocytes. youtube.com By preventing the accumulation of neutrophils at the site of inflammation, Anti-inflammatory Peptide 1 helps to limit tissue damage associated with prolonged inflammatory responses.

Inhibition of Neutrophil Aggregation and Chemotaxis

Anti-inflammatory Peptide 1 plays a role in modulating the activity of neutrophils, which are key effector cells in the acute inflammatory response. The family of peptides to which it belongs, the antiflammins, have been shown to inhibit neutrophil aggregation and chemotaxis induced by the complement component C5a. nih.gov Specifically, Antiflammin-1 has been noted for its ability to inhibit leukocyte adhesion and function. researchgate.net In a study on bleomycin-induced lung injury in mice, the administration of Antiflammin-1 significantly reduced the number of neutrophils in the bronchoalveolar lavage fluid, indicating an inhibitory effect on neutrophil migration to the site of inflammation. nih.gov

| Effect | Cell Type | Inducing Agent | Observed Outcome |

|---|---|---|---|

| Inhibition of Aggregation & Chemotaxis | Neutrophils | Complement component C5a | Reduced aggregation and migration nih.gov |

| Inhibition of Adhesion | Leukocytes | Not Specified | Reduced adhesion researchgate.net |

| Reduction of Infiltration | Neutrophils | Bleomycin | Decreased count in bronchoalveolar lavage fluid nih.gov |

Attenuation of Platelet-Activating Factor (PAF) Synthesis

Platelet-Activating Factor (PAF) is a potent phospholipid mediator that plays a crucial role in inflammation. Antiflammins can interfere with its synthesis. nih.gov However, the efficacy of Antiflammin-1 in this regard appears to be cell-type specific and less potent compared to its counterpart, Antiflammin-2. Research has shown that Antiflammin-1 is less inhibitory than Antiflammin-2 on PAF synthesis in macrophages. nih.gov Furthermore, it was found to be non-inhibitory for PAF synthesis in neutrophils following a 5-minute preincubation. nih.gov This lack of activity in neutrophils is suggested to be due to the inactivation of Antiflammin-1 by secretory products from the neutrophils, possibly oxidizing agents. nih.gov The broader mechanism by which antiflammins inhibit PAF synthesis involves blocking the activation of acetyltransferase, a key enzyme in the PAF synthesis pathway. nih.gov

| Cell Type | Inhibitory Effect on PAF Synthesis | Note |

|---|---|---|

| Macrophages | Less inhibitory than Antiflammin-2 nih.gov | - |

| Neutrophils | Not inhibitory (after 5-min preincubation) nih.gov | Suspected inactivation by neutrophil secretory products nih.gov |

Modulation of Leukocyte Elastase Activity

There is no information available within the provided search results detailing the direct modulation of leukocyte elastase activity by Anti-inflammatory Peptide 1 (Antiflammin-1).

Receptor-Mediated Interactions and Cellular Targets of Anti-inflammatory Peptide 1

The antiflammins were designed based on a region of homology between uteroglobin and annexin (B1180172) A1, suggesting that their cellular targets and receptor interactions may be related to these parent proteins. nih.gov As a synthetic peptide derived from uteroglobin, Antiflammin-1 has been shown to possess activities similar to uteroglobin. researchgate.net This suggests a potential interaction with the uteroglobin receptor. researchgate.net

Binding to G-Protein Coupled Receptors (e.g., Formyl Peptide Receptor-Like 1)

While the precise receptor interactions for Antiflammin-1 are not fully elucidated in the provided research, studies on the closely related peptide, Antiflammin-2, offer significant insights. Research has demonstrated that Antiflammin-2 directly and selectively interacts with the human Formyl Peptide Receptor-Like 1 (FPRL-1), a G-protein coupled receptor. nih.govnih.gov In studies using HEK-293 cells expressing human FPRL-1, Antiflammin-2 was able to compete for binding at this receptor with an approximate EC50 of 1 μM. nih.gov This binding was shown to result in genuine receptor activation, as evidenced by the rapid phosphorylation of extracellular-regulated kinase 1 and 2 (ERK-1 and ERK-2). nih.gov This interaction provides a functional basis for the anti-inflammatory effects of Antiflammin-2, such as the inhibition of neutrophil interaction with activated endothelium. nih.govnih.gov Although this evidence points to FPRL-1 as a key receptor for Antiflammin-2, direct binding studies confirming the interaction of Antiflammin-1 with FPRL-1 were not found in the provided search results.

| Peptide | Receptor | Interaction Type | Key Finding |

|---|---|---|---|

| Antiflammin-2 | Formyl Peptide Receptor-Like 1 (FPRL-1) | Direct and selective binding; Agonist | Competes for binding at FPRL-1 (EC50 ≈ 1 μM) and activates downstream signaling (ERK-1/2 phosphorylation) nih.gov |

| Antiflammin-1 | Formyl Peptide Receptor-Like 1 (FPRL-1) | Not directly confirmed in search results | - |

Preclinical Efficacy Studies of Anti Inflammatory Peptide 1

In Vivo Evaluation in Animal Models of Inflammatory Diseases

Anti-inflammatory peptide 1 has demonstrated significant efficacy in established animal models of acute inflammation. The carrageenan-induced paw edema model in rats is a standard and highly reproducible assay used to assess the activity of anti-inflammatory agents. In this model, the injection of carrageenan induces a classic inflammatory response characterized by edema, erythema, and the infiltration of leukocytes.

Studies have confirmed that Anti-inflammatory peptide 1 exhibits potent anti-inflammatory activity in the carrageenan-induced rat footpad edema model. researchgate.net The administration of the peptide was shown to effectively suppress the inflammatory response in this acute, non-immune model. researchgate.net This in vivo efficacy corroborates the in vitro findings of the peptide's ability to modulate leukocyte responses, which are a key component of the inflammation induced by carrageenan. researchgate.net

Table 2: Summary of In Vivo Efficacy of Anti-inflammatory Peptide 1

| Animal Model | Key Findings |

|---|---|

| Carrageenan-Induced Rat Paw Edema | Potent anti-inflammatory activity demonstrated. researchgate.net |

| Effective suppression of the edema response. researchgate.net |

Chronic Wound Healing and Skin Regeneration Models (e.g., Mouse Back Wound Model, Diabetic Wound Models)

Preclinical studies have demonstrated the significant potential of anti-inflammatory peptides in promoting the healing of chronic wounds, particularly in diabetic models where healing is notoriously impaired. These peptides often exert their effects by modulating the inflammatory response, enhancing cell migration and proliferation, and promoting tissue regeneration.

One such peptide, a small AIMP1-derived peptide named NeoPep S , has shown promising results in rat models of skin wound repair. In these studies, treatment with NeoPep S led to more rapid wound closure. nih.govmdpi.com The peptide appeared to promote re-epithelialization and collagen regeneration. mdpi.com Furthermore, it was observed to down-regulate several pro-inflammatory cytokines and chemokines, including TNF-α, IL-6, IL-8, IL-1β, and MCP-1, suggesting a significant anti-inflammatory effect that contributes to the healing process. nih.govmdpi.com

Another peptide, OA-GL12 , derived from the skin of the odorous frog Odorrana andersonii, has also been evaluated in a full-thickness skin wound model in mice. Treatment with OA-GL12 was found to significantly accelerate wound healing. fapesp.br Histological analysis revealed that the peptide promoted the regeneration of the neo-epidermis and the restoration of the dermis. fapesp.br Mechanistically, OA-GL12 was shown to induce the secretion of TNF-α and transforming growth factor-β1 (TGF-β1) from macrophages, which are key signaling molecules in the wound healing cascade. fapesp.br

In the context of diabetic wounds, the peptide QHREDGS , derived from angiopoietin-1, has been incorporated into a hydrogel for application. In diabetic mouse models, this peptide-hydrogel formulation accelerated and improved wound healing. researchgate.net Wounds treated with the peptide were smaller after two weeks, and a higher likelihood of complete wound closure was observed. researchgate.net The therapeutic effect is partly attributed to the peptide's ability to protect epithelial cells from oxidative stress and promote their migration. researchgate.net

The following table summarizes the key findings from these preclinical studies:

| Peptide | Animal Model | Key Findings |

|---|---|---|

| NeoPep S | Rat skin wound model | Accelerated wound closure, promoted re-epithelialization and collagen regeneration, down-regulated pro-inflammatory cytokines (TNF-α, IL-6, IL-8, IL-1β, MCP-1). nih.govmdpi.com |

| OA-GL12 | Mouse full-thickness skin wound model | Significantly accelerated wound healing, promoted regeneration of neo-epidermis and dermis, induced secretion of TNF-α and TGF-β1. fapesp.br |

| QHREDGS | Diabetic mouse model | Accelerated and improved wound healing, increased rate of wound closure, protected epithelial cells from oxidative stress, and promoted cell migration. researchgate.net |

Fibrotic Disease Models and Scar Prevention Strategies

Fibrotic diseases are characterized by the excessive accumulation of extracellular matrix, leading to tissue scarring and organ dysfunction. Anti-inflammatory peptides are being investigated as potential therapeutics to mitigate fibrosis and prevent excessive scar formation.

The Annexin (B1180172) A1 mimetic peptide Ac2-26 has been studied in a mouse model of silicosis, a lung disease characterized by inflammation and fibrosis. In this model, Ac2-26 was effective in reducing leukocyte infiltration, collagen deposition, and granuloma formation in the lungs. nih.gov The peptide also decreased the production of pro-inflammatory cytokines. nih.gov In vitro studies using lung fibroblasts showed that Ac2-26 could reduce the production of CCL2 (MCP-1) and collagen, suggesting a direct anti-fibrotic effect on these cells. nih.gov

In the context of skin scarring, a biotherapeutic consisting of the anti-fibrotic protein decorin fused to a vascular targeting peptide CAR has been developed. In a mouse model of skin wounding, systemically administered CAR-decorin was found to selectively accumulate in the wounds. nih.gov This targeted delivery enhanced the anti-scarring activity of decorin, promoting wound healing and suppressing scar formation at doses where non-targeted decorin was ineffective. nih.gov The primary mechanism is believed to be the inhibition of transforming growth factor-β1 (TGF-β1), a key driver of fibrosis. nih.gov

The table below outlines the research findings for these anti-fibrotic peptides:

| Peptide/Compound | Animal Model | Key Findings |

|---|---|---|

| Ac2-26 | Mouse model of silicosis (lung fibrosis) | Reduced leukocyte infiltration, collagen deposition, and granuloma formation. Decreased pro-inflammatory cytokine production. Inhibited collagen and CCL2 production by lung fibroblasts. nih.gov |

| CAR-decorin | Mouse skin wound model | Selectively accumulated in wounds, promoted wound healing, and suppressed scar formation. Inhibits the pro-fibrotic activity of TGF-β1. nih.gov |

Neuroinflammation and Traumatic Brain Injury (TBI) Models

Neuroinflammation is a critical component of the secondary injury cascade following traumatic brain injury (TBI) and is implicated in various neurodegenerative diseases. Anti-inflammatory peptides that can cross the blood-brain barrier are of significant interest for treating these conditions.

Ilantide , a novel peptide antagonist of the Interleukin-1 receptor type I (IL-1RI), has demonstrated neuroprotective effects in rat models of neuroinflammation. Studies have shown that Ilantide can penetrate the blood-brain barrier. In a rat model of lipopolysaccharide (LPS)-induced neuroinflammation, the peptide reduced deficits in social activity. Furthermore, in an amyloid-induced model, it mitigated memory deficits. In vitro, Ilantide was shown to inhibit the IL-1β-induced activation of NF-κB and the secretion of TNF-α.

The Annexin-A1 bioactive peptide (ANXA1sp) has been evaluated in a rat model of exsanguinating cardiac arrest and emergency preservation and resuscitation, which induces acute neuroinflammation. Systemic administration of ANXA1sp effectively reduced the cerebral expression of the pro-inflammatory mediators HMGB1, IL-6, and TNFα, while increasing the anti-inflammatory cytokine IL-10. This was associated with a reduction in cerebral cell death and improved neurological scores.

Thioredoxin-mimetic peptides (TXM-peptides ) have been developed to protect the brain from inflammation and cognitive impairments following mild TBI. In a mouse model of mild TBI, a single dose of a TXM-peptide significantly improved the decline in cognitive performance and learning ability when assessed at 7 and 30 days post-injury. These peptides are designed to mimic the antioxidant activity of Trx1 and inhibit MAPK enzymes in the inflammatory pathway, thereby preventing inflammation and cell death.

A summary of the preclinical findings for these peptides in neuroinflammation and TBI models is provided in the table below:

| Peptide | Animal Model | Key Findings |

|---|---|---|

| Ilantide | Rat models of neuroinflammation | Penetrated the blood-brain barrier, reduced deficits in social activity and memory, inhibited IL-1β-induced NF-κB activation and TNF-α secretion. |

| ANXA1sp | Rat model of cardiac arrest-induced neuroinflammation | Reduced cerebral expression of HMGB1, IL-6, and TNFα; increased IL-10. Reduced cerebral cell death and improved neurological scores. |

| TXM-peptides | Mouse model of mild TBI | Significantly improved cognitive performance and learning ability post-injury, inhibits MAPK activity to reduce inflammation and cell death. |

Immune Complex-Mediated Inflammatory Reactions

Immune complexes, formed by the binding of antibodies to antigens, can deposit in tissues and trigger potent inflammatory responses, leading to conditions such as vasculitis. The complement system, particularly the anaphylatoxin C5a, is a key mediator in these reactions.

A preclinical study investigated the efficacy of a cyclic hexapeptide C5a receptor antagonist, AcF-[OPdChaWR] (PMX53) , in a rat model of immune complex-mediated dermal inflammation, specifically the Arthus reaction. The deposition of immune complexes in the dermis leads to vascular leakage, infiltration of polymorphonuclear leukocytes (PMNs), and the production of pro-inflammatory cytokines.

Oral administration of the C5a receptor antagonist was shown to inhibit these inflammatory markers in the peritoneal Arthus reaction. The study suggests that there is a critical requirement for C5a in the full development of the key immunoinflammatory events in the dermis of the rat. By blocking the C5a receptor, the peptide effectively suppresses the inflammatory cascade. This indicates that C5a receptor antagonists could be viable drug candidates for intervening in dermal immunoinflammatory disorders.

The table below summarizes the findings of this preclinical study:

| Peptide | Animal Model | Key Findings |

|---|

| AcF-[OPdChaWR] (PMX53) | Rat model of immune complex-mediated dermal inflammation (Arthus reaction) | Inhibited vascular leakage, polymorphonuclear leukocyte infiltration, and production of pro-inflammatory cytokines (TNFα and IL-6) when administered orally. |

Structure Activity Relationships and Rational Design of Anti Inflammatory Peptide 1 Analogs

Identification of Critical Amino Acid Residues for Anti-inflammatory Peptide 1 Activity

The anti-inflammatory properties of peptides are often dictated by the presence and position of specific amino acid residues within their sequence. Research into various anti-inflammatory peptides (AIPs) has revealed common structural features that are likely critical for the activity of Anti-inflammatory Peptide 1. Generally, peptides with anti-inflammatory effects are relatively short, often consisting of 2 to 20 amino acid residues, which may enhance their absorption and penetration into cells. rsc.org

Key characteristics frequently observed in anti-inflammatory peptides include the presence of hydrophobic and positively charged amino acids. nih.govresearchgate.net Hydrophobic amino acids are thought to play a role in the peptide's ability to interact with and traverse cell membranes or bind to hydrophobic pockets of target proteins. researchgate.netnih.gov Positively charged residues, such as lysine (B10760008) and arginine, can facilitate interactions with negatively charged components of cell membranes or specific receptors. researchgate.netnih.gov

The specific arrangement and type of amino acids are crucial. For instance, peptides with hydrophobic amino acids at both the N- and C-terminals have demonstrated significant anti-inflammatory effects. researchgate.net Glutamine and glycine (B1666218) have also been noted for their contribution to the anti-inflammatory capacity of certain peptides. researchgate.netresearchgate.net The anti-inflammatory activity of many food-derived peptides is primarily attributed to their ability to inhibit key signaling pathways like NF-κB or MAPK. nih.gov

| Amino Acid Type | Examples | Potential Role in Anti-inflammatory Activity | Reference |

|---|---|---|---|

| Hydrophobic | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan | Enhances interaction with cell membranes and binding to target proteins. | rsc.orgnih.govnih.gov |

| Positively Charged (Basic) | Lysine, Arginine, Histidine | Facilitates binding to negatively charged molecules and cell surfaces; may enhance intestinal absorption. | rsc.orgresearchgate.netnih.gov |

| Sulfur-containing | Methionine, Cysteine | Contributes to antioxidant activity by scavenging free radicals. | mdpi.com |

| Other Contributing Residues | Glutamine, Glycine | Contributes to the overall anti-inflammatory capacity of the peptide sequence. | researchgate.netresearchgate.net |

Post-Translational Modifications and Their Influence on Anti-inflammatory Peptide 1 Functionality

Post-translational modifications (PTMs) are chemical alterations to proteins and peptides after their synthesis, which can significantly impact their structure, stability, and biological function. portlandpress.comnih.gov In the context of inflammation, PTMs can either promote or inhibit inflammatory processes by altering protein activity and signaling. portlandpress.comdiabetesjournals.org For Anti-inflammatory Peptide 1, both naturally occurring and synthetic modifications can influence its therapeutic efficacy. Modifications such as phosphorylation, acetylation, and methylation can alter a peptide's activity and stability. portlandpress.comcreative-peptides.com

Methionine is an amino acid that is particularly susceptible to oxidation by reactive oxygen species (ROS), which are often present at high concentrations at sites of inflammation. nih.gov The oxidation of methionine residues within Anti-inflammatory Peptide 1 can significantly alter its function. The primary product of this reaction is methionine sulfoxide (B87167) (MetO). nih.govnih.gov This modification is often reversible, with enzymes like methionine sulfoxide reductases capable of reducing MetO back to methionine, suggesting a role for methionine oxidation as a regulatory switch. nih.gov

Under certain conditions, particularly when reacting with oxidants like hypohalous acids (HOCl) or singlet molecular oxygen (¹O₂), an N-terminal methionine can also be converted into a cyclic product called dehydromethionine (B90750) (DHM). nih.govresearchgate.net The formation of DHM has been proposed as a potential biomarker for oxidative stress induced by these specific oxidants. nih.govresearchgate.net The yield of DHM can vary significantly depending on the oxidant and the pH of the environment. nih.gov Given that oxidative stress is a key component of inflammation, the presence of these methionine oxidation products could serve as indicators of inflammatory activity and peptide degradation. nih.gov

| Oxidant | Substrate | pH | DHM Yield (%) | Reference |

|---|---|---|---|---|

| Singlet Oxygen (¹O₂) | Free Methionine | 7.4 | ~25% | nih.gov |

| Hypobromous Acid (HOBr) | Free Methionine | 7.4 | ~25% | nih.gov |

| Hypochlorous Acid (HOCl) | Free Methionine | 7.4 | <5% | nih.gov |

| Singlet Oxygen (¹O₂) | Ubiquitin (Protein) | 7.4 | Higher than with HOCl or HOBr | nih.gov |

Design and Synthesis of Modified Anti-inflammatory Peptide 1 Sequences for Enhanced Potency or Stability

Rational design and chemical synthesis provide powerful tools to create analogs of Anti-inflammatory Peptide 1 with improved therapeutic properties. The goal of such modifications is typically to enhance biological activity, increase stability against enzymatic degradation, and improve bioavailability. mdpi.com

One common strategy is the creation of hybrid peptides, which involves combining the active sequences of two or more different peptides to generate a new molecule with enhanced or novel functions. mdpi.comfrontiersin.org For example, the active domain of an anti-inflammatory peptide could be fused with a sequence from another peptide known for its stability or cell-penetrating properties. frontiersin.org

Another approach is the incorporation of non-proteinogenic amino acids, such as D-amino acids. Peptides containing D-amino acids are often more resistant to degradation by proteases, which typically recognize only L-amino acids, thereby extending the peptide's half-life in the body. scialert.net

The synthesis of these modified peptides is often accomplished using solid-phase peptide synthesis (SPPS), a technique that allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. creative-peptides.comscialert.net This method is highly versatile and can be adapted to incorporate a wide variety of chemical modifications at specific positions in the peptide sequence.

| Modification Strategy | Description | Desired Outcome | Reference |

|---|---|---|---|

| Hybrid Peptide Design | Combining active fragments from different parent peptides (e.g., AIP and thymopentin). | Enhanced anti-inflammatory activity, improved stability, reduced cytotoxicity. | mdpi.comfrontiersin.org |

| Incorporation of D-Amino Acids | Replacing L-amino acids with their D-isomers in the peptide backbone. | Increased resistance to proteolytic degradation, longer biological half-life. | scialert.net |

| Cyclization | Forming a cyclic structure via a covalent bond between the N- and C-termini or side chains. | Constrained conformation, increased receptor affinity, improved stability. | mdpi.com |

| Peptidomimetics | Modifying the peptide backbone to create non-peptide structures that mimic the original peptide. | Improved oral bioavailability, metabolic stability, and cell permeability. | mdpi.com |

Computational Approaches for Predicting Anti-inflammatory Peptide 1 Interactions and Conformational Dynamics

Computational biology and bioinformatics have become indispensable tools for accelerating the discovery and optimization of therapeutic peptides. researchgate.net These in silico methods offer a cost-effective and rapid alternative to large-scale experimental screening for identifying promising anti-inflammatory peptide candidates. frontiersin.orgnih.gov

Various computational models have been developed to predict the anti-inflammatory potential of a peptide based on its sequence. Predictors like PreAIP and AIPpred use machine learning algorithms that are trained on datasets of known AIPs. rsc.orgfrontiersin.org These tools analyze features such as amino acid composition, physicochemical properties, and evolutionary information to classify new sequences. frontiersin.orgnih.gov

Molecular docking is a computational technique used to predict how a peptide might bind to a specific molecular target, such as a receptor or enzyme involved in the inflammatory cascade. frontiersin.orgresearchgate.net This method can help identify the key residues involved in the interaction and guide the design of analogs with higher binding affinity. frontiersin.org

Furthermore, molecular dynamics (MD) simulations can be used to study the conformational flexibility and dynamics of Anti-inflammatory Peptide 1 in a simulated physiological environment. researchgate.net Understanding how the peptide folds and moves is crucial for comprehending its mechanism of action and for designing analogs with stabilized, active conformations. researchgate.net These computational approaches provide valuable insights that can guide the experimental design and synthesis of next-generation anti-inflammatory peptide therapeutics. nih.gov

Advanced Delivery Systems and Bioconjugation Strategies for Anti Inflammatory Peptide 1

Conjugation to Cell-Penetrating Peptides (CPPs) for Improved Cellular Permeation and Blood-Brain Barrier Translocation

Cell-penetrating peptides (CPPs) are short peptides that can traverse cellular membranes and facilitate the intracellular delivery of various molecular cargoes, including other peptides. latech.edunih.gov Conjugating Anti-inflammatory peptide 1 to a CPP is a promising strategy to enhance its uptake by target cells and even enable it to cross formidable biological barriers like the blood-brain barrier (BBB).

One study investigated the use of the CPP known as KAFAK conjugated to an anti-inflammatory peptide (AIP-1) to target the mitogen-activated protein kinase (MK2) pathway, which is involved in inflammatory responses. latech.edu The research compared the intracellular delivery and therapeutic efficacy of the unconjugated AIP-1 to the KAFAK-AIP-1 conjugate in various cell lines, including primary brain microvascular endothelial cells, which constitute the BBB. The results indicated that the CPP-conjugated peptide did not induce toxicity at therapeutic concentrations. Following non-invasive intranasal administration in a mouse model of traumatic brain injury, the KAFAK conjugate was found to be localized in the olfactory bulbs and diffused throughout the cortex. This delivery resulted in a reduction of the inflammatory cytokines Interleukin-1 beta (IL-1β), Interleukin-6 (IL-6), and Tumor necrosis factor-alpha (TNF-α). latech.edu

This research highlights the potential of CPP conjugation to deliver Anti-inflammatory peptide 1 to the central nervous system, a critical advantage for treating neuroinflammatory conditions.

Integration into Biomaterial Scaffolds for Sustained and Targeted Release

Biomaterial scaffolds offer a platform for the localized and sustained release of therapeutic agents directly at the site of inflammation or injury. This approach can improve therapeutic outcomes while minimizing systemic side effects.

Anti-inflammatory Peptide 1-Conjugated Silk Fibroin/Cryogel Hybrid Scaffolds

A novel hybrid fibrous scaffold composed of silk fibroin and cryogel has been developed to promote the healing of chronic wounds. This scaffold was conjugated with Anti-inflammatory peptide 1 to modulate the inflammatory environment of the wound. The hybrid scaffold demonstrated the ability to transform the inflammatory status from a pro-inflammatory to a pro-reparative state. In preclinical models, the group treated with the Anti-inflammatory peptide 1-conjugated scaffold showed superior granulation tissue formation, angiogenesis, and collagen deposition compared to a commercial product.

Incorporation into Porous Nanofibrous Microspheres

Porous nanofibrous microspheres represent another promising biomaterial-based delivery system. While direct studies involving the incorporation of Anti-inflammatory peptide 1 into these microspheres are not yet prevalent, the technology holds significant potential. These microspheres can be injected in a minimally invasive manner and can promote cellular infiltration and tissue regeneration in wound healing. Their porous structure could allow for the loading and sustained release of Anti-inflammatory peptide 1, creating a localized anti-inflammatory environment conducive to tissue repair.

Encapsulation and Nanoparticle-Based Delivery of Anti-inflammatory Peptide 1

Encapsulating Anti-inflammatory peptide 1 within nanoparticles is a versatile strategy to protect it from degradation, improve its solubility, and control its release profile. escholarship.org Various types of nanoparticles, including liposomes, polymeric nanoparticles, and solid lipid nanoparticles, can be tailored for this purpose. researchgate.netnih.gov

For instance, thermosensitive nanoparticles have been used to deliver a different anti-inflammatory peptide, KAFAK. escholarship.org These nanoparticles were designed to release the peptide in response to temperature changes, which could be exploited for targeted delivery to inflamed tissues where temperatures are often slightly elevated. This system effectively suppressed the production of pro-inflammatory cytokines. escholarship.org While this study did not use Anti-inflammatory peptide 1, it demonstrates the feasibility of using nanoparticle-based systems for the targeted delivery of anti-inflammatory peptides. Future research could explore the encapsulation of Anti-inflammatory peptide 1 in similar nanoparticle formulations to enhance its therapeutic potential.

Engineering Approaches to Enhance Anti-inflammatory Peptide 1 Stability and Systemic Bioavailability

The inherent instability of peptides in the physiological environment is a major hurdle to their therapeutic application. Several engineering approaches can be employed to improve the stability and bioavailability of Anti-inflammatory peptide 1. researchgate.netalliedacademies.org

One common strategy is the chemical modification of the peptide structure. This can include:

D-amino acid substitution: Replacing the naturally occurring L-amino acids with their D-isomers can make the peptide resistant to degradation by proteases. mdpi.com

Cyclization: Creating a cyclic structure can reduce the peptide's flexibility and mask its cleavage sites, thereby increasing its resistance to enzymatic degradation. researchgate.net

PEGylation: The attachment of polyethylene (B3416737) glycol (PEG) chains to the peptide can increase its size, which helps to reduce renal clearance and protect it from enzymatic degradation.

Another approach is the use of formulation strategies to protect the peptide. This can involve incorporating the peptide into delivery systems that shield it from the harsh environment of the gastrointestinal tract or the bloodstream. nih.gov These strategies, while not yet specifically reported for Anti-inflammatory peptide 1, represent promising avenues for future research to enhance its therapeutic utility. acs.org

Data Table: Delivery Strategies for Anti-inflammatory Peptides

| Delivery Strategy | Sub-strategy/Example | Key Advantages |

| Bioconjugation | Conjugation to Cell-Penetrating Peptides (e.g., KAFAK) | Improved cellular uptake, ability to cross the blood-brain barrier. |

| Biomaterial Scaffolds | Silk Fibroin/Cryogel Hybrid Scaffolds | Localized and sustained release, promotes tissue regeneration. |

| Porous Nanofibrous Microspheres | Injectable, promotes cell infiltration, potential for sustained release. | |

| Nanoparticle Encapsulation | Thermosensitive Nanoparticles | Protection from degradation, controlled release, targeted delivery. |

| Peptide Engineering | D-amino acid substitution, Cyclization, PEGylation | Increased stability against enzymatic degradation, improved bioavailability. |

Therapeutic Potential and Translational Perspectives of Anti Inflammatory Peptide 1

Potential Applications in Autoimmune and Chronic Inflammatory Diseases

The potent anti-inflammatory properties of Anti-inflammatory peptide 1 make it a compelling candidate for the treatment of autoimmune and chronic inflammatory diseases. Research in animal models has shown that antiflammins can effectively suppress inflammation. nih.govnih.gov In a rat model of carrageenan-induced paw edema, local administration of antiflammins significantly inhibited both the early and late phases of the inflammatory response. nih.gov This suggests potential applications in conditions characterized by persistent inflammation, such as rheumatoid arthritis and inflammatory bowel disease (IBD).

The therapeutic potential of peptides in autoimmune diseases is an active area of investigation. For instance, in murine models of rheumatoid arthritis, other anti-inflammatory peptides have demonstrated the ability to suppress the clinical symptoms of the disease by reducing chronic inflammation, cartilage damage, and bone erosion. nih.gov While direct studies on Anti-inflammatory peptide 1 in specific autoimmune diseases are not extensively detailed in the provided search results, its foundational anti-inflammatory and immunomodulatory actions suggest a strong rationale for its investigation in these conditions. Similarly, in the context of IBD, various peptides have been shown to ameliorate colitis by inhibiting the production of pro-inflammatory cytokines. frontiersin.org Given that Anti-inflammatory peptide 1 can modulate inflammatory mediators, its potential in managing the chronic intestinal inflammation seen in IBD is a logical area for future research. nih.gov

Table 1: Investigated Anti-inflammatory Peptides in Autoimmune and Chronic Inflammatory Disease Models

| Peptide/Peptide Class | Disease Model | Observed Effects |

| Antiflammins | Carrageenan-induced paw edema (rat) | Inhibition of early and late phase edema. nih.gov |

| Vasoactive Intestinal Peptide | Collagen-induced arthritis (mouse) | Suppressed clinical joint disease, reduced inflammation, cartilage damage, and bone erosion. nih.gov |

| Cortistatin | TNBS-induced colitis (mouse) | Ameliorated clinical and histopathological severity of colitis, reduced pro-inflammatory mediators. frontiersin.org |

| GLP-1 Receptor Agonists | Inflammatory arthritis and psoriasis | Improved disease activity and potential weight-independent anti-inflammatory effects. nih.gov |

| Annexin (B1180172) A1 mimetic peptides | Inflammatory bowel disease | Potential to resolve inflammation. mdpi.com |

Role in Promoting Tissue Regeneration and Minimizing Fibrosis

Beyond its anti-inflammatory effects, Anti-inflammatory peptide 1 has demonstrated significant potential in promoting tissue regeneration and minimizing fibrosis. nih.gov In several animal models, antiflammins have been used safely and effectively to suppress both inflammation and fibrosis. nih.govnih.gov This dual action is particularly valuable as chronic inflammation is a key driver of fibrotic diseases. nih.gov

A notable study investigating the effects of Antiflammin-1 (AF-1) in a mouse model of bleomycin-induced pulmonary fibrosis found that the peptide exhibited both anti-inflammatory and antifibrotic actions. nih.gov Continuous treatment with AF-1 significantly alleviated inflammation and reduced collagen deposition in the lungs. nih.gov The antifibrotic effect was suggested to be related to the suppression of fibroblast growth. nih.gov Furthermore, it was noted that AF-1 could inhibit the activity of transglutaminase-2, a protein that plays an important role in bleomycin-induced pulmonary fibrosis. nih.gov

The regenerative potential of anti-inflammatory peptides is linked to their ability to create a more favorable microenvironment for tissue repair by dampening the initial inflammatory response that can lead to tissue damage. While the precise mechanisms of Anti-inflammatory peptide 1 in tissue regeneration are still being elucidated, its ability to inhibit fibroblast proliferation is a key finding. nih.gov

Table 2: Research Findings on the Anti-fibrotic Effects of Peptides

| Peptide | Disease Model | Key Findings |

| Antiflammin-1 (AF-1) | Bleomycin-induced pulmonary fibrosis (mouse) | Alleviated inflammation, reduced collagen deposition, and suppressed fibroblast growth. nih.gov |

| Treamid | Bleomycin-induced pulmonary fibrosis (mouse) | Exhibited antifibrotic activity and had a positive effect on lung capillaries. mdpi.com |

| Heptapeptide ATWLPPR (A7R) | Bleomycin-induced pulmonary fibrosis (mouse) | Reduced lung weight, inflammatory cell infiltration, and collagen deposition. mdpi.com |

Exploration in Neurological Disorders and Traumatic Brain Injury

The application of anti-inflammatory peptides in neurological disorders and traumatic brain injury (TBI) is a rapidly growing field of research. Neuroinflammation is a critical component in the pathophysiology of a wide range of neurological conditions, including neurodegenerative diseases and the secondary injury cascade following TBI. nih.govnih.gov Anti-inflammatory peptide 1's ability to cross the blood-brain barrier and attenuate microglial activation supports its investigation in neurodegenerative diseases with an inflammatory component, such as multiple sclerosis and Alzheimer's disease.

While specific studies on Anti-inflammatory peptide 1 in TBI models were not prominent in the search results, the therapeutic strategy of using anti-inflammatory agents in this context is well-established in preclinical research. nih.gov For instance, other peptides like nesfatin-1 have been shown to suppress inflammatory responses and neuronal apoptosis after TBI in rats by inhibiting nuclear factor kappa-B (NF-κB) dependent pathways. researchgate.net Given that antiflammins also modulate inflammatory pathways, it is plausible that they could offer neuroprotective effects in the setting of TBI. The exploration of various peptides in modulating microglial and astrocyte activation highlights the potential for targeted therapies to control neuroinflammation. frontiersin.org

Emerging Applications in Cardiovascular, Infectious, and Metabolic Diseases

The therapeutic potential of Anti-inflammatory peptide 1 is also being explored in cardiovascular, infectious, and metabolic diseases, although research in these areas is less extensive compared to its applications in inflammatory and fibrotic conditions.

In the context of cardiovascular disease , inflammation is a key factor in the development and progression of atherosclerosis. nih.govnih.gov While much of the recent research on anti-inflammatory peptides in cardiovascular disease has focused on GLP-1 receptor agonists, the fundamental anti-inflammatory properties of Anti-inflammatory peptide 1 suggest it could have a role in mitigating vascular inflammation. mdpi.comswan.ac.uknih.gov

For infectious diseases , particularly sepsis, the dysregulated inflammatory response is a major contributor to morbidity and mortality. Antimicrobial peptides (AMPs) have been investigated for their dual ability to kill pathogens and modulate the host's inflammatory response. nih.gov While Anti-inflammatory peptide 1 is not primarily classified as an AMP, its potent anti-inflammatory effects could be beneficial in conditions like sepsis where an overwhelming inflammatory cascade leads to organ damage.

In metabolic diseases such as type 2 diabetes and obesity, a state of chronic, low-grade inflammation, often termed "metaflammation," is a key pathophysiological feature. nih.gov This chronic inflammation contributes to insulin (B600854) resistance and other metabolic complications. The systemic anti-inflammatory effects of peptides are therefore of great interest. While GLP-1 receptor agonists are at the forefront of peptide-based therapies for metabolic disorders due to their dual effects on glucose metabolism and inflammation, the potential for other anti-inflammatory peptides like AIP-1 to address the inflammatory component of these diseases warrants further investigation. nih.gov

Current Standing as an Active Pharmaceutical Ingredient (API) and Research Compound

Currently, Anti-inflammatory peptide 1 is primarily positioned as a research compound. It is commercially available from various suppliers for laboratory use, facilitating preclinical studies into its mechanisms of action and therapeutic potential. nih.govoup.com The available information does not indicate that Anti-inflammatory peptide 1 has progressed to the status of an active pharmaceutical ingredient (API) in any approved clinical therapies.

The research on antiflammins has provided a valuable model for the development of novel anti-inflammatory agents. nih.gov The insights gained from studies on Anti-inflammatory peptide 1 and its parent molecules, uteroglobin and lipocortin, continue to inform the design of new and more potent anti-inflammatory and antichemotactic drugs. nih.gov While there is no evidence of ongoing clinical trials for Anti-inflammatory peptide 1 specifically, the broader field of peptide therapeutics for inflammatory diseases is very active, with numerous compounds in various stages of clinical development. The journey from a promising research compound to an approved API is long and complex, requiring extensive preclinical and clinical validation of safety and efficacy.

Challenges and Future Directions in Anti Inflammatory Peptide 1 Research

Bridging the Gap Between Preclinical Findings and Clinical Translation

A significant challenge in the development of AIP-1 is translating promising preclinical data into successful clinical outcomes. While peptides can show high efficacy in animal models, several factors complicate their transition to human therapies. mdpi.com A primary obstacle is the inherent difference between animal models of inflammatory disease and the complex pathophysiology of human inflammatory conditions. nih.gov Furthermore, peptide therapeutics face challenges related to their delivery and stability in the human body. The oral bioavailability of peptides is often limited due to their susceptibility to proteolytic degradation in the gastrointestinal tract and poor membrane penetration. researchgate.net

Innovations in drug delivery, such as nanoencapsulation, are being explored to overcome these limitations by protecting the peptide from degradation and enabling targeted delivery. nih.govresearchgate.net Additionally, molecular modifications, such as cyclization or amidation of the peptide structure, can enhance stability against proteolytic enzymes. researchgate.net Addressing these pharmacokinetic and pharmacodynamic challenges is crucial for the successful clinical translation of AIP-1.

Comprehensive Elucidation of Novel Molecular Targets and Signaling Networks

The anti-inflammatory effects of peptides are often attributed to their ability to modulate specific signaling pathways. Many anti-inflammatory peptides are known to regulate key inflammatory signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. frontiersin.org These pathways control the transcription and production of pro-inflammatory mediators, including cytokines like Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-1β. frontiersin.org For instance, some peptides function by inhibiting the toll-like receptor 4 (TLR4)/NF-κB signaling pathway, thereby reducing the expression of these cytokines. nih.gov

Future research on AIP-1 must focus on a comprehensive identification of its molecular targets to fully understand its mechanism of action. Bioinformatics and computational tools are becoming increasingly valuable for predicting peptide-protein interactions and identifying potential new targets. nih.gov For example, in silico studies on the synthetic peptide TnP identified integrins as key protein targets responsible for its pharmacological effects in a model of multiple sclerosis. nih.gov A thorough investigation into the complete signaling network affected by AIP-1 will not only elucidate its primary anti-inflammatory mechanisms but also help in identifying potential off-target effects and opportunities for combination therapies. frontiersin.org

Table 1: Key Inflammatory Pathways and Mediators Modulated by Anti-inflammatory Peptides

| Pathway/Target | Function in Inflammation | Potential Effect of AIP-1 |

| NF-κB Pathway | A crucial transcription factor that regulates the expression of pro-inflammatory genes, including cytokines and chemokines. frontiersin.org | Inhibition of activation, leading to decreased production of inflammatory mediators. mdpi.com |

| MAPK Pathway | A group of signaling pathways (including JNK, ERK, and p38) involved in cellular responses to stress, leading to cytokine production. frontiersin.orgnih.gov | Reduction in the phosphorylation of JNK, ERK, and p38, thereby suppressing inflammatory responses. nih.gov |

| Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | Key signaling molecules that promote and amplify the inflammatory cascade. nih.gov | Suppression of production and release, dampening the overall inflammatory response. swolverine.comnih.gov |

| Integrins | Cell adhesion molecules that facilitate the migration of inflammatory cells to sites of inflammation. nih.gov | Blockade of integrin function, preventing the infiltration of immune cells into tissues. nih.gov |

| Inducible Nitric Oxide Synthase (iNOS) | An enzyme that produces nitric oxide, a mediator of inflammation. frontiersin.orgnih.gov | Inhibition of iNOS expression and activity, reducing inflammatory-related nitric oxide production. nih.gov |

Development of Optimized and Scalable Manufacturing Processes for Anti-inflammatory Peptide 1

The manufacturing of therapeutic peptides like AIP-1 presents significant challenges in terms of cost, efficiency, and environmental impact. gappeptides.com Traditional methods like solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS) can be resource-intensive, requiring large volumes of hazardous solvents and costly raw materials. gappeptides.comcambrex.combachem.com Scaling these processes from laboratory to commercial production is often complex and can lead to delays in development. gappeptides.comdrug-dev.com

To overcome these hurdles, innovative manufacturing technologies are being developed. These include:

Continuous Manufacturing: This approach promises to replace traditional batch manufacturing, offering reduced cycle times, lower labor costs, and higher purity. drug-dev.com It allows for the same equipment to be used from preclinical to commercial phases, minimizing delays associated with scaling up. drug-dev.com

Green Chemistry Approaches: Technologies like Group Assisted Purification Peptide Synthesis (GAPPS) and Molecular Hiving™ aim to reduce the environmental impact by minimizing the use of hazardous solvents and enabling solvent recycling. gappeptides.combachem.com

Chemo-Enzymatic Peptide Synthesis (CEPS): This method offers a scalable alternative for producing larger peptides, which can be more economical than purely chemical synthesis methods. bachem.com

The adoption of these optimized and scalable processes will be critical for making the production of AIP-1 economically viable and sustainable. gappeptides.com

Table 2: Comparison of Peptide Manufacturing Technologies

| Technology | Description | Advantages | Challenges |

| Solid-Phase Peptide Synthesis (SPPS) | The peptide is assembled on a solid resin support. | Efficient for producing peptides under 50 amino acids. mdpi.com | Challenges with longer sequences due to aggregation; high solvent consumption. mdpi.combachem.com |

| Liquid-Phase Peptide Synthesis (LPPS) | Synthesis occurs entirely in a solution phase. | Can be more cost-efficient for large-scale production of shorter peptides. cambrex.com | Purification can be complex; not ideal for very long peptides. |

| Continuous Manufacturing (e.g., μLOT) | An integrated, continuous flow process from synthesis to purification. | Highly scalable, reduced costs, improved quality control, less waste. drug-dev.com | Requires specialized equipment and process development. |

| Molecular Hiving™ | Uses a hydrophobic tag to enable synthesis in a more environmentally friendly solvent system. | Reduces hazardous solvent use; efficient scale-up. bachem.com | Primarily suited for shorter peptides. |

| Chemo-Enzymatic Peptide Synthesis (CEPS) | Combines chemical synthesis with enzymatic ligation of peptide fragments. | Economical for large-scale manufacturing of long peptides and proteins. bachem.com | Requires specific enzymes and optimization of reaction conditions. |

Expanding the Spectrum of Inflammatory Conditions for Therapeutic Application

Inflammation is a common underlying factor in a wide range of chronic diseases. nih.govnih.govfrontiersin.org While AIP-1 may be initially developed for a specific indication, a key future direction is to explore its therapeutic potential across a broader spectrum of inflammatory conditions. Bioactive peptides have shown promise in preclinical models of various diseases, including:

Gastrointestinal Disorders: Conditions like inflammatory bowel disease (IBD) and colitis are characterized by chronic intestinal inflammation. swolverine.comsemanticscholar.org Peptides that can protect the gut barrier and reduce local cytokine production could offer a significant therapeutic benefit. swolverine.com

Dermatological Conditions: In inflammatory skin disorders such as psoriasis and eczema, topical application of anti-inflammatory peptides could accelerate wound healing and reduce local inflammation. swolverine.com

Arthritis: Peptides that systemically suppress inflammatory cytokines may help in managing the symptoms of rheumatoid arthritis and other inflammatory joint diseases. droracle.ai

Neuroinflammatory Diseases: Some peptides have the ability to cross the blood-brain barrier and act within the central nervous system, offering potential for treating diseases like multiple sclerosis by preventing inflammatory cell migration. nih.gov

Cardiovascular Diseases: Chronic inflammation is a known contributor to the development of cardiovascular conditions. frontiersin.org

Systematic investigation of the efficacy of AIP-1 in validated models of these and other inflammatory diseases could significantly expand its clinical utility.

Investigation of Synergistic Effects of Anti-inflammatory Peptide 1 with Conventional Therapies

Combining AIP-1 with existing anti-inflammatory drugs represents a promising strategy to enhance therapeutic efficacy and potentially reduce side effects. nih.gov Conventional treatments, such as non-steroidal anti-inflammatory drugs (NSAIDs) and corticosteroids, are often associated with limitations, including a lack of specificity and long-term complications. nih.govswolverine.com

Q & A

Q. How can researchers elucidate the role of Anti-inflammatory peptide 1 in modulating immune cell crosstalk?

Q. What preclinical models are most relevant for testing Anti-inflammatory peptide 1 in chronic inflammation?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.